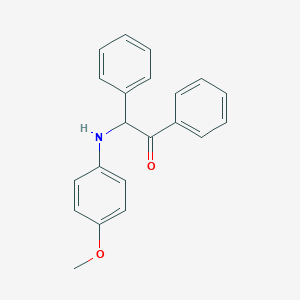
2-(4-Methoxyanilino)-1,2-diphenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxyanilino)-1,2-diphenylethanone, also known as Methoxydiphenylamine (MDA), is a chemical compound that has been extensively studied for its potential applications in the field of organic electronics and optoelectronics. MDA is a yellow powder that is soluble in organic solvents such as chloroform, acetone, and methanol.
Wirkmechanismus
MDA has a planar structure with a conjugated system of double bonds, which allows it to efficiently transport charge carriers such as electrons and holes. In OLEDs and OPVs, MDA acts as a hole-transport material, facilitating the movement of positive charge carriers from the anode to the emissive layer. In DSSCs, MDA acts as a sensitizer, absorbing photons and transferring the resulting excited electron to the TiO2 electrode. In OFETs, MDA acts as an electron-transport material, facilitating the movement of negative charge carriers from the source to the drain.
Biochemische Und Physiologische Effekte
MDA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is not expected to have significant adverse effects on human health or the environment.
Vorteile Und Einschränkungen Für Laborexperimente
MDA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its electronic and optical properties can be easily tuned by modifying its chemical structure. However, MDA is sensitive to air and moisture, which can degrade its performance in electronic devices. Additionally, MDA has relatively low thermal stability, which can limit its use in high-temperature applications.
Zukünftige Richtungen
There are several future directions for research on MDA. One area of interest is the development of new synthetic methods for MDA and its derivatives, which could improve its purity and performance in electronic devices. Another area of interest is the investigation of MDA's potential applications in other areas of organic electronics and optoelectronics, such as organic memory devices and organic lasers. Additionally, there is a need for further studies on the biochemical and physiological effects of MDA to ensure its safety for use in electronic devices and other applications.
Synthesemethoden
MDA can be synthesized by the reaction of 4-methoxyaniline with benzophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts acylation mechanism, resulting in the formation of MDA as a yellow powder. The purity of the synthesized MDA can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
MDA has been extensively studied for its potential applications in organic electronics and optoelectronics. It has been used as a hole-transport material in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. MDA has also been used as a sensitizer in dye-sensitized solar cells (DSSCs) and as an electron-transport material in organic field-effect transistors (OFETs). Its unique electronic and optical properties make it a promising candidate for use in these applications.
Eigenschaften
CAS-Nummer |
19339-72-1 |
|---|---|
Produktname |
2-(4-Methoxyanilino)-1,2-diphenylethanone |
Molekularformel |
C21H19NO2 |
Molekulargewicht |
317.4 g/mol |
IUPAC-Name |
2-(4-methoxyanilino)-1,2-diphenylethanone |
InChI |
InChI=1S/C21H19NO2/c1-24-19-14-12-18(13-15-19)22-20(16-8-4-2-5-9-16)21(23)17-10-6-3-7-11-17/h2-15,20,22H,1H3 |
InChI-Schlüssel |
JRZHPGQTVBMVBG-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
19339-72-1 |
Synonyme |
2-[(4-methoxyphenyl)amino]-1,2-diphenyl-ethanone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



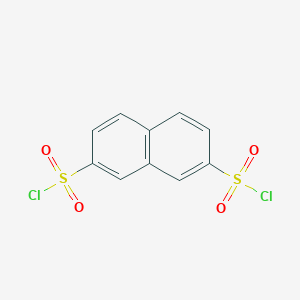
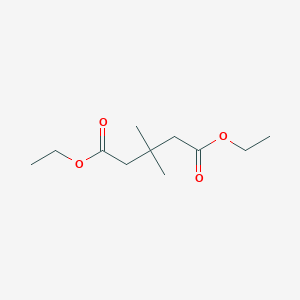
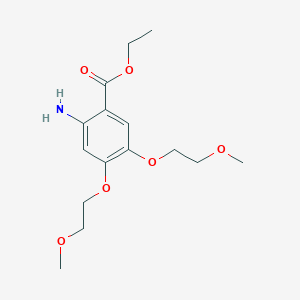
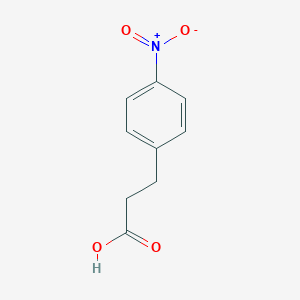
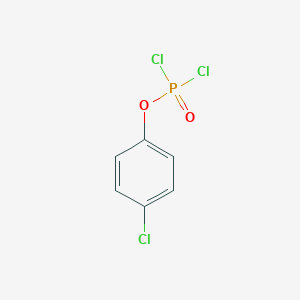

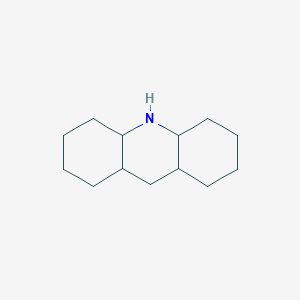
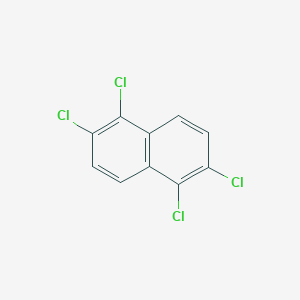

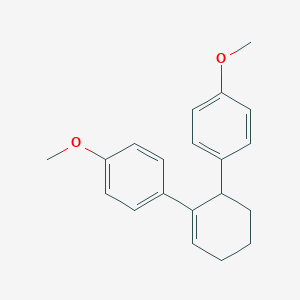

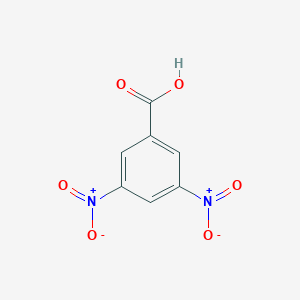
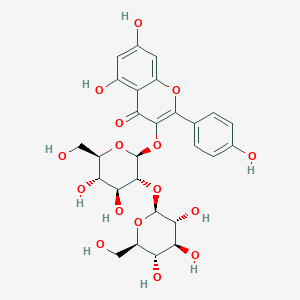
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)